molecular formula C20H20O8P2 B1667485 [1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid) CAS No. 1059677-92-7

[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)

Cat. No. B1667485
M. Wt: 450.3 g/mol
InChI Key: NWIARQRYIRVYCM-UHFFFAOYSA-N
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Description

BPH-676 is a bioactive chemical.

Scientific Research Applications

Metal Phosphonate Catalysts

A study by Wang Yi-xin et al. (2022) explored metal phosphonate networks, including zoledronic acid, a close relative of the specified compound, as efficient catalysts for the chemical fixation of CO2 under mild conditions. This indicates the potential of such compounds in environmental applications.

Synthesis Methodology

M. Egorov et al. (2011) link detailed a one-pot procedure for synthesizing corresponding bisphosphonates from carboxylic acids. This methodology could be applicable to the synthesis of the specified compound, demonstrating its relevance in chemical manufacturing processes.

Hydrogen Bonding and Coordination Studies

Research by G. Reiss, Marco Puhl, and G. Hägele (2018) link on hydrogen bonding and sodium coordination in similar bisphosphonate compounds provides insights into the molecular interactions of these chemicals, which could be relevant for the specified compound.

Calcium-Phosphonate Interactions

K. Demadis et al. (2009) link examined the solution behavior and calcium binding of a related bisphosphonic acid. This research is pertinent in understanding the biochemical interactions of similar compounds in biological systems.

Novel Bisphosphonates for Bone Mineralization

S. Savino et al. (2018) link synthesized new bisphosphonates for targeting key enzymes involved in bone homeostasis. These findings suggest the potential biomedical applications of similar bisphosphonic acids.

Polynuclear Complex Formation

M. Lamson et al. (1984) link investigated the formation of polynuclear complexes with calcium, indicating the compound's relevance in understanding mineral interactions.

Catalyst Support Synthesis

A study by M. Sundell et al. (1993) link on the synthesis of bis(phosphonic acid)-functionalized surfaces for catalyst supports suggests potential industrial applications for similar compounds.

properties

CAS RN

1059677-92-7

Product Name

[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)

Molecular Formula

C20H20O8P2

Molecular Weight

450.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

NWIARQRYIRVYCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-676;  BPH 676;  BPH676.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
Reactant of Route 2
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
Reactant of Route 3
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
Reactant of Route 4
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
Reactant of Route 5
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)
Reactant of Route 6
[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)

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